

Application Notes and Protocols for Pressurized Hot Water Extraction of Stevioside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stevioside
Cat. No.: B1681144

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevioside, a natural, non-caloric sweetener extracted from the leaves of *Stevia rebaudiana* Bertoni, has garnered significant interest in the food, beverage, and pharmaceutical industries. Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, is an environmentally friendly and efficient method for extracting steviol glycosides, including **stevioside**. This technique utilizes water at elevated temperatures (typically between 100°C and 374°C) and pressures high enough to maintain the liquid state. The high temperature reduces the viscosity and surface tension of water while increasing its solvating power for less polar compounds, making it an effective green solvent for a wide range of natural products.

These application notes provide a comprehensive overview and detailed protocols for the extraction of **stevioside** using PHWE, subsequent purification, and analytical quantification.

Data Presentation: Quantitative Analysis of PHWE Parameters

The efficiency of **stevioside** extraction is influenced by several key parameters. The following tables summarize quantitative data from various studies, highlighting the impact of these parameters on extraction yield and purity.

Table 1: Effect of Temperature and Pressure on **Stevioside** and Rebaudioside A Yield

Temperature (°C)	Pressure (MPa / bar)	Stevioside Yield (g/100g of leaf)	Rebaudioside A Yield (g/100g of leaf)	Reference
100	10.34	7.49	-	[1]
130	10.34	-	-	[1]
160	10.34	9.09	-	[1]
100-120	1.33 - 1.99	-	5.87 - 10.63	[1]
100-110	0.1 (100 kPa)	9.05	0.2	[2]
125	230	3.87	3.57	

Table 2: Influence of Extraction Time and Solvent-to-Solid Ratio on **Stevioside Yield**

Extraction Time (min)	Solvent-to-Solid Ratio (mL/g)	Stevioside Yield (%)	Comments	Reference
5	-	-	Static extraction	[1]
10	-	-	Static extraction	[1]
10	10:1	-	Optimized conditions	[2]
30-60	10:1	-	Dynamic extraction	
20	5:1 (20% dry leaves)	-	Optimized for Rebaudioside A	[3]
60	80:1	>6%	Yield plateaus after this ratio	[4]

Experimental Protocols

This section outlines a detailed methodology for the extraction, purification, and analysis of **stevioside** from *Stevia rebaudiana* leaves.

Protocol 1: Pressurized Hot Water Extraction (PHWE) of Stevioside

1. Materials and Equipment:

- Dried and powdered *Stevia rebaudiana* leaves (particle size ~0.5 mm)
- Pressurized Hot Water Extraction system (e.g., autoclave or a custom-built system)[1][4]
- High-pressure pump
- Heating unit with temperature control
- Extraction vessel
- Back-pressure regulator
- Collection vials
- Deionized water (solvent)

2. Pre-treatment of Stevia Leaves:

- Dry the Stevia leaves in a ventilated chamber at approximately 25°C for two weeks to achieve a low moisture content.[5]
- Grind the dried leaves to a fine powder (e.g., 500-micron size) to increase the surface area for extraction.[6]
- For enhanced purity, an optional pre-treatment with a non-polar solvent like hexane can be performed to remove pigments and waxes.[2]

3. PHWE Procedure:

- Accurately weigh the powdered stevia leaves and place them into the extraction vessel.

- Set the desired extraction parameters on the PHWE system. Based on literature, optimized conditions often fall within the following ranges:
 - Temperature: 100°C - 160°C.[1]
 - Pressure: Maintain a pressure high enough to keep water in its liquid state at the operating temperature (e.g., 2 bar to 10.34 MPa).[1][3]
 - Solvent-to-Solid Ratio: 10:1 to 80:1 (mL/g).[2][4]
 - Extraction Time: 10 - 30 minutes for static extraction, or longer for dynamic systems.[1]
- Pump deionized water through the heating unit and into the extraction vessel containing the sample.
- Maintain the set temperature and pressure for the specified duration. For dynamic extraction, a continuous flow of hot water is passed through the sample.
- After the extraction is complete, cool down the system and collect the aqueous extract.
- For multiple extraction cycles, repeat the process with fresh solvent to increase the yield.[1]

Protocol 2: Downstream Processing and Purification of Stevioside Extract

1. Initial Clarification:

- Filter the crude extract through a filter paper (e.g., Whatman No. 1) or perform centrifugation to remove solid plant debris.[7]

2. Decolorization and Removal of Impurities:

- Activated Charcoal Treatment: Add activated charcoal to the clarified extract, stir for a specified time, and then filter to remove colored compounds and other impurities.
- Membrane Filtration:

- Microfiltration (MF): Pass the extract through a microfiltration membrane (0.1 to 10 µm) to remove suspended solids and microorganisms.[8]
- Ultrafiltration (UF): Further purify the permeate from MF using an ultrafiltration membrane to remove high molecular weight substances like proteins and polysaccharides.[2]
- Nanofiltration (NF): Concentrate the steviol glycosides by passing the UF permeate through a nanofiltration membrane, which retains the target compounds while allowing water and some salts to pass through.[2]
- Ion Exchange Chromatography: Use cation and anion exchange resins to remove ionic impurities from the extract.[6]

3. Crystallization:

- Concentrate the purified extract under vacuum to induce supersaturation.
- Add a suitable anti-solvent (e.g., ethanol) to promote the crystallization of **stevioside**.[9]
- Collect the **stevioside** crystals by filtration and dry them.

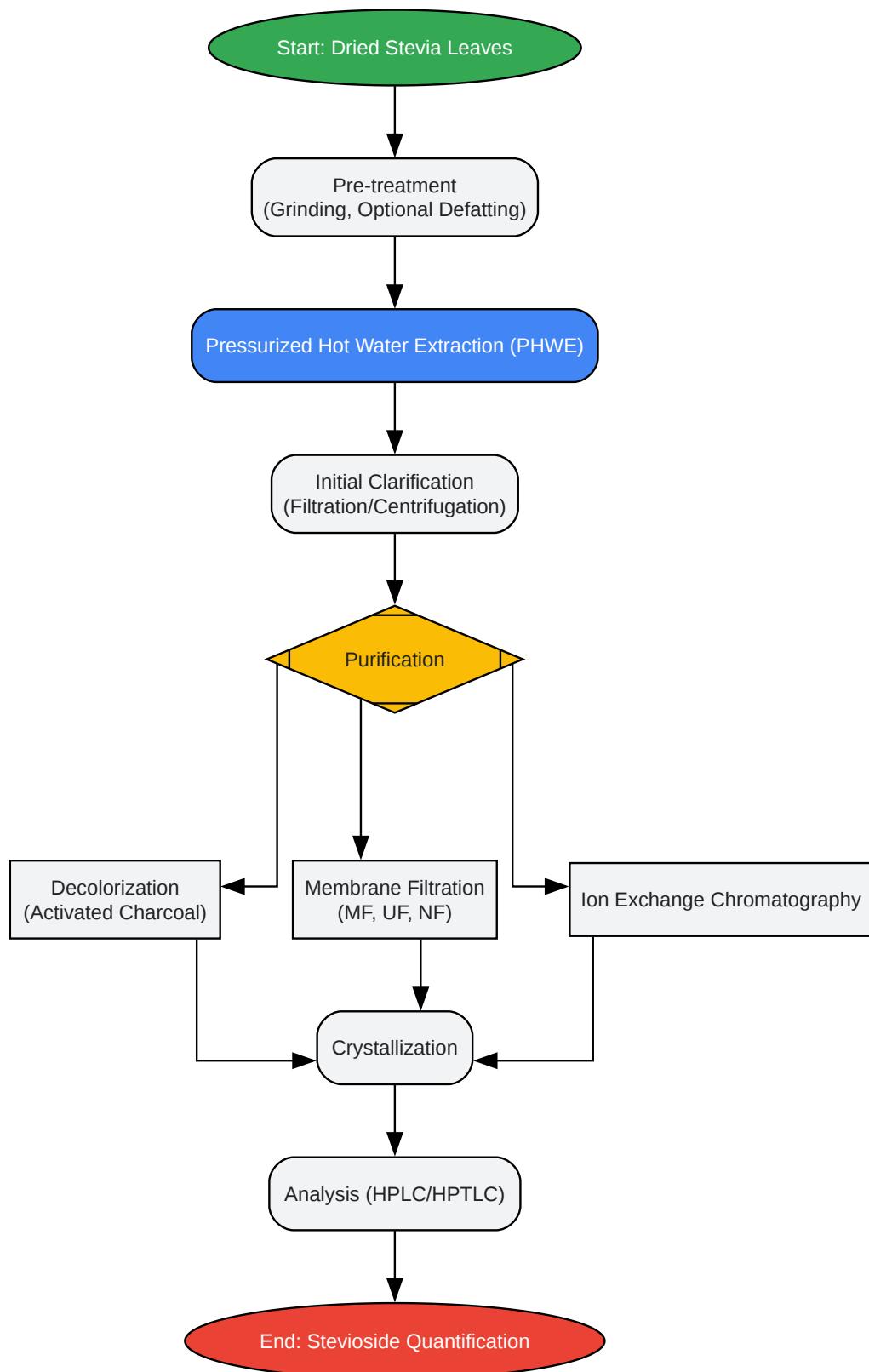
Protocol 3: Quantification of Stevioside by High-Performance Liquid Chromatography (HPLC)

1. Materials and Equipment:

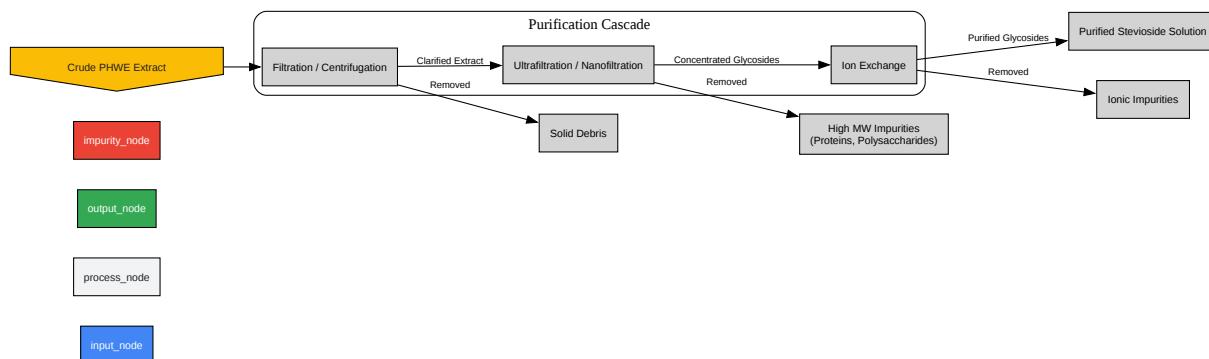
- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
- **Stevioside** reference standard
- Acetonitrile (HPLC grade)
- Sodium phosphate buffer or orthophosphoric acid solution (for mobile phase)
- Syringe filters (0.45 µm)

2. Preparation of Standard and Sample Solutions:

- Standard Solution: Accurately weigh a known amount of **stevioside** reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
- Sample Solution: Dilute the purified **stevioside** extract with the mobile phase and filter it through a 0.45 µm syringe filter before injection.


3. HPLC Conditions:

- Mobile Phase: An isocratic mobile phase is commonly used, for example, a mixture of acetonitrile and a sodium phosphate buffer (pH 2.6) in a 32:68 (v/v) ratio, or methanol and 0.1% orthophosphoric acid in water (70:30 v/v).[11][12]
- Flow Rate: 1.0 mL/min.[12]
- Column Temperature: 30°C - 40°C.[5][11]
- Detection Wavelength: 210 nm or 219 nm.[10][12]
- Injection Volume: 20 µL.[11]


4. Data Analysis:

- Identify the **stevioside** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Construct a calibration curve by plotting the peak area of the standards against their concentrations.
- Quantify the amount of **stevioside** in the sample by using the regression equation of the calibration curve.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for PHWE of **Stevioside**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the purification process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Downstream processing of stevioside and its potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. nutraceuticals.imedpub.com [nutraceuticals.imedpub.com]
- 5. How to extract steviol glycosides from dried rebuandinana through pressurized hot water extraction? - Nutrizo Advancis [nutrizoadvancis.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. steviashantanu.com [steviashantanu.com]
- 9. How stevia extract is produced from stevia leaf [baynsolutions.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Pressurized Hot Water Extraction of Stevioside]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681144#pressurized-hot-water-extraction-of-stevioside-methodology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com